Cas no 1159977-54-4 (Oxcarbazepine N-Sulfate)

オキシカルバゼピンN-硫酸塩(Oxcarbazepine N-Sulfate)は、抗てんかん薬オキシカルバゼピンの主要な活性代謝物であり、神経細胞の電位依存性ナトリウムチャネルを選択的に阻害することで、てんかん発作の抑制に寄与します。本化合物は高い代謝安定性と優れた血漿中濃度を示し、薬物動態の予測可能性が高いことが特徴です。また、肝代酵素CYP3A4/5への影響が少ないため、薬物相互作用リスクが低減されています。臨床的には部分発作や強直間代発作に対する有効性が確認されており、安全性プロファイルも良好です。

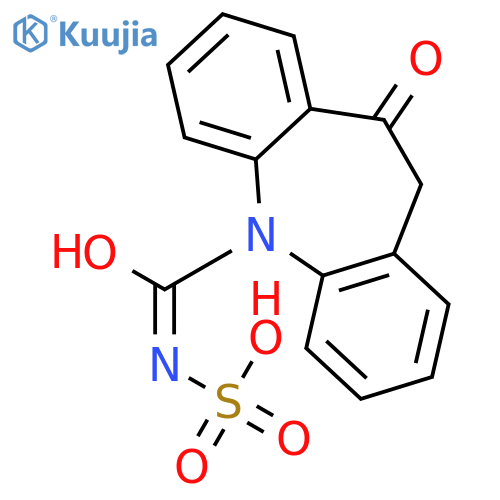

Oxcarbazepine N-Sulfate structure

商品名:Oxcarbazepine N-Sulfate

Oxcarbazepine N-Sulfate 化学的及び物理的性質

名前と識別子

-

- Oxcarbazepine N-Sulfate

- (5-oxo-6H-benzo[b][1]benzazepine-11-carbonyl)sulfamic acid

- Oxcarbazepine N-Sulf

- (10-Oxo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carbonyl)sulfamic acid

- DTXSID20676089

- 1159977-54-4

- J-003362

-

- インチ: InChI=1S/C15H12N2O5S/c18-14-9-10-5-1-3-7-12(10)17(15(19)16-23(20,21)22)13-8-4-2-6-11(13)14/h1-8H,9H2,(H,16,19)(H,20,21,22)

- InChIKey: FAUUBMUNUJEFKW-UHFFFAOYSA-N

- ほほえんだ: C1C2=CC=CC=C2N(C3=CC=CC=C3C1=O)C(=O)NS(=O)(=O)O

計算された属性

- せいみつぶんしりょう: 332.04700

- どういたいしつりょう: 332.04669266g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 23

- 回転可能化学結合数: 1

- 複雑さ: 585

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.2

- トポロジー分子極性表面積: 112Ų

じっけんとくせい

- PSA: 115.65000

- LogP: 3.42610

Oxcarbazepine N-Sulfate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | O869270-1mg |

Oxcarbazepine N-Sulfate |

1159977-54-4 | 1mg |

155.00 | 2021-07-22 | ||

| TRC | O869270-10mg |

Oxcarbazepine N-Sulfate |

1159977-54-4 | 10mg |

1230.00 | 2021-07-22 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-219506-1 mg |

Oxcarbazepine N-Sulfate, |

1159977-54-4 | 1mg |

¥2,407.00 | 2023-07-10 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-219506A-5 mg |

Oxcarbazepine N-Sulfate, |

1159977-54-4 | 5mg |

¥11,304.00 | 2023-07-10 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-219506-1mg |

Oxcarbazepine N-Sulfate, |

1159977-54-4 | 1mg |

¥2407.00 | 2023-09-05 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-219506A-5mg |

Oxcarbazepine N-Sulfate, |

1159977-54-4 | 5mg |

¥11304.00 | 2023-09-05 |

Oxcarbazepine N-Sulfate 関連文献

-

Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632

-

Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024

1159977-54-4 (Oxcarbazepine N-Sulfate) 関連製品

- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)

- 168335-59-9(rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol)

- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)

- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)

- 1325687-18-0(5-1-(2,6-difluorobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)

- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)

- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)

- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)

- 1396713-54-4(N'-(3-chloro-4-methylphenyl)-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}ethanediamide)

- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量